molecular formula C18H26N2O5S B5455217 ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B5455217
M. Wt: 382.5 g/mol
InChI Key: MCIRRHRRKUEDND-UHFFFAOYSA-N
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Description

“Ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate” is a chemical compound with the molecular formula C19H26N2O5S . It has an average mass of 394.485 Da and a mono-isotopic mass of 394.156250 Da .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, a related compound works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply . The enzyme is called DprE1 .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

ethyl 2-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-4-23-17(22)15-12(2)13(3)26-16(15)19-14(21)11-20-7-5-18(6-8-20)24-9-10-25-18/h4-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIRRHRRKUEDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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